2,5-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
CAS No.: 863594-80-3
Cat. No.: VC5301598
Molecular Formula: C20H17N3O4S2
Molecular Weight: 427.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863594-80-3 |
|---|---|
| Molecular Formula | C20H17N3O4S2 |
| Molecular Weight | 427.49 |
| IUPAC Name | 2,5-dimethoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C20H17N3O4S2/c1-26-15-8-9-17(27-2)18(12-15)29(24,25)23-14-6-3-5-13(11-14)19-22-16-7-4-10-21-20(16)28-19/h3-12,23H,1-2H3 |
| Standard InChI Key | GKFKYCDUIZZYHR-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
The compound belongs to the thiazolo[5,4-b]pyridine sulfonamide class, characterized by a bicyclic heteroaromatic system fused with a sulfonamide-bearing phenyl group. Key structural attributes include:
Molecular Properties
The thiazolo[5,4-b]pyridine core contributes to planar rigidity, facilitating interactions with ATP-binding pockets in kinases. Methoxy groups at positions 2 and 5 of the benzenesulfonamide enhance solubility and modulate electronic effects on the sulfonamide NH proton, critical for hydrogen bonding with lysine residues in target proteins .
Synthesis and Structural Optimization
Synthesis involves multi-step organic reactions, as outlined below:
Key Synthetic Routes
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Thiazolo[5,4-b]pyridine Core Formation:
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Sulfonamide Coupling:
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Buchwald-Hartwig amination or nucleophilic substitution links the thiazolo[5,4-b]pyridine intermediate to 2,5-dimethoxybenzenesulfonamide.
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Post-Functionalization:
Pharmacological Properties and Mechanisms
PI3Kα Inhibition
The compound exhibits selective inhibition of PI3Kα, a kinase implicated in oncogenic signaling. Key findings from structural analogs include:
| Parameter | Value (Analog Data) | Source |
|---|---|---|
| PI3Kα IC₅₀ | 3.6 nM | |
| PI3Kβ IC₅₀ | 34.5 nM | |
| PI3Kγ IC₅₀ | 1.8 nM | |
| PI3Kδ IC₅₀ | 2.5 nM |
Mechanistic Insights:
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The sulfonamide NH forms a hydrogen bond with Lys802 in PI3Kα’s ATP-binding pocket .
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The thiazolo[5,4-b]pyridine core engages in π-π stacking with Tyr836 and Val851 .
Comparative Analysis with Structural Analogs
The table below contrasts key derivatives:
| Compound | Modifications | PI3Kα IC₅₀ (nM) | Anticancer Activity (IC₅₀) |
|---|---|---|---|
| 2,5-Dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | None (Parent) | 3.6 | 50 nM (MCF-7) |
| 2-Chloro-4-fluorophenyl derivative | Electron-withdrawing groups | 4.6 | 45 nM (A549) |
| 5-Chlorothiophene-2-sulfonamide | Heteroaromatic substitution | 8.0 | 62 nM (HeLa) |
Electron-deficient aryl sulfonamides enhance potency by increasing sulfonamide NH acidity, strengthening target interactions .
Future Research Directions
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Isoform Selectivity Optimization: Engineering substituents to reduce PI3Kβ activity while maintaining PI3Kα/γ/δ inhibition.
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In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration in rodent models.
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Combination Therapies: Synergy studies with checkpoint inhibitors (e.g., anti-PD-1) in immunocompetent cancer models.
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